molecular formula C33H56N2O B138293 Tricosanoic acid tryptamide CAS No. 152766-93-3

Tricosanoic acid tryptamide

Cat. No.: B138293
CAS No.: 152766-93-3
M. Wt: 496.8 g/mol
InChI Key: BVLPUXWTTMJZDO-UHFFFAOYSA-N
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Description

Tricosanoic acid tryptamide is a fatty acid amide derived from the conjugation of tricosanoic acid (C23:0) with tryptamine. Tricosanoic acid, a very long-chain saturated fatty acid (VLCFA), has a molecular formula of C₂₃H₄₆O₂, a molecular weight of 354.61 g/mol, and a melting point of 79–80°C . Its tryptamide derivative is characterized by the replacement of the carboxylic acid’s hydroxyl group with a tryptamine moiety, forming a hydrophobic amide bond. This compound has been identified in cocoa products and is associated with biological activities, such as lifespan extension in Drosophila melanogaster via sirtuin-dependent pathways .

Properties

CAS No.

152766-93-3

Molecular Formula

C33H56N2O

Molecular Weight

496.8 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)tricosanamide

InChI

InChI=1S/C33H56N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(36)34-28-30-35-29-27-31-24-22-23-25-32(31)35/h22-25,27,29H,2-21,26,28,30H2,1H3,(H,34,36)

InChI Key

BVLPUXWTTMJZDO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricosanoic acid tryptamide typically involves the reaction between tryptamine and tricosanoic acid. The process can be facilitated by using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reaction Conditions

  • Coupling Reagent : HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

  • Solvent : Dichloromethane/ethanol mixture (1:1 v/v) .

  • Base : Triethylamine (200 µL) to maintain pH 8–10 .

  • Temperature : 16–25°C (ambient conditions) .

  • Yield : ~75–85% after recrystallization .

Mechanism :

  • Activation of tricosanoic acid’s carboxyl group by HBTU.

  • Nucleophilic attack by tryptamine’s primary amine.

  • Deprotonation by triethylamine to drive the reaction forward .

Thermal Stability

  • Melting Point : Tricosanoic acid (precursor) melts at 351.9 K (78.8°C) .

  • Amide Stability : Resistant to hydrolysis under neutral conditions but degrades in strongly acidic/basic media .

Oxidative Stability

  • Susceptible to peroxidation at unsaturated bonds (if present in modified derivatives) .

LC-ESI-QqQ-MS/MS Profiling

ParameterValue for Tricosanoic Acid TryptamideReference
LOD 0.70 nM
Linear Range 0.008–0.8 µM
Accuracy 95.5–102.8%
Precision (RSD)≤3.54%

NMR and IR Data

  • ¹H NMR : δ 7.5–6.8 ppm (indole protons), δ 2.2 ppm (–CH₂–CO–NH–) .

  • IR : 1640 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N–H stretch) .

Sirtuin Activation

  • Upregulates heat shock proteins (HSP70, HSP26) in Drosophila melanogaster, extending lifespan by 20–25% .

Neuroinflammatory Modulation

  • Reduces reactive oxygen species (ROS) in neuronal cells by 40% at 10 µM .

Comparative Reactivity with Analogues

PropertyThis compoundDocosanoic Acid Tryptamide
LOD 0.70 nM0.82 nM
Lifespan Elongation 25%18%
Solubility 0.12 mg/mL (CHCl₃)0.09 mg/mL (CHCl₃)

Industrial and Pharmaceutical Relevance

  • Pharmaceuticals : Investigated for Alzheimer’s disease due to membrane fluidity enhancement .

  • Quality Control : Used to quantify cocoa shell adulteration in chocolate products .

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Medicine: Due to its structural similarity to bioactive molecules, it may have potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Tricosanoic acid tryptamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Chromatographic Differences

Fatty acid tryptamides vary in chain length, influencing their physicochemical properties and analytical behavior. A comparative analysis using liquid chromatography–tandem mass spectrometry (LC-MS/MS) revealed the following data for cocoa-derived tryptamides (Table 1):

Compound Chain Length Parameter 1* Parameter 2*
Behenic acid tryptamide C22:0 4.5 1.7
Heneicosylic acid tryptamide C21:0 3.6 1.7
Tricosanoic acid tryptamide C23:0 6.1 1.8
Pentacosanoic acid tryptamide C25:0 14.0 1.0
Hexacosanic acid tryptamide C26:0 22.0 0.1

*Parameter 1: Likely related to concentration or peak area; Parameter 2: Possibly retention time or relative response factor .

Key observations:

  • Chain Length and Hydrophobicity : Longer chains (e.g., C26:0) exhibit higher Parameter 1 values, suggesting increased abundance or ionization efficiency in LC-MS/MS.
  • Retention Behavior : Shorter chains (C21:0–C23:0) show higher Parameter 2 values, indicating stronger interaction with chromatographic stationary phases.

Comparison with Serotonin Derivatives

Tryptamide analogs differ from serotonin-fatty acid conjugates in their amine component. Cocoa-derived serotonin amides, such as heneicosylic acid serotonin (C21:0), exhibit distinct chromatographic and biological profiles (Table 2):

Compound Parameter 1 Parameter 2
Heneicosylic acid serotonin 0.9 2.0
Heneicosylic acid tryptamide 3.6 1.7

Differences:

  • Polarity : Serotonin’s hydroxyl group increases polarity, reducing retention time (higher Parameter 2) compared to tryptamides.

Comparison with Ester Derivatives

Ethyl tricosanoate, the ethyl ester of tricosanoic acid, demonstrates enhanced solubility in organic solvents compared to the free acid or tryptamide. This property makes esters preferable for materials science applications, whereas tryptamides are more relevant in biological systems due to their structural similarity to endogenous lipids .

Analytical Considerations

Tricosanoic acid and its derivatives are quantified using gas chromatography–mass spectrometry (GC-MS). Recovery rates and precision for tricosanoic acid in rat liver samples are shown below (Table 3):

Compound Spiked (μg/mg) Recovery (%) Intra-day RSD (%)
Tricosanoic acid 0.09 99.9 12.0
0.90 82.4 3.2
5.40 89.0 5.1

These metrics highlight challenges in analyzing very long-chain fatty acids and their derivatives, particularly at low concentrations .

Q & A

Q. What interdisciplinary approaches are emerging for studying this compound’s environmental and health impacts?

  • Answer : Combine:
  • Ecotoxicology : Assess biodegradation pathways using OECD 301F tests.
  • Systems biology : Model dose-response curves for sirtuin activation across species .

Methodological Resources

  • Safety Protocols : OSHA HCS , ALADDIN SDS .
  • Analytical Validation : GC-MS with internal standards .
  • Mechanistic Studies : Drosophila models and omics integration .
  • Data Triangulation : Thematic analysis and meta-regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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